molecular formula C19H17ClN2O5 B586533 Glafenine N-Oxide CAS No. 1391052-91-7

Glafenine N-Oxide

Cat. No.: B586533
CAS No.: 1391052-91-7
M. Wt: 388.804
InChI Key: YCLRZGMFJXEHFV-UHFFFAOYSA-N
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Description

Glafenine N-Oxide is a derivative of glafenine, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. The compound has a molecular formula of C19H17ClN2O5 and a molecular weight of 388.8 . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glafenine N-Oxide typically involves the oxidation of glafenine. Common reagents used for this oxidation include sodium percarbonate, titanium silicalite (TS-1) in methanol, and sodium perborate in acetic acid . These reagents facilitate the formation of the N-oxide under mild reaction conditions, ensuring high yields and efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes using the aforementioned reagents. The use of continuous flow reactors and microreactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Glafenine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Conversion of glafenine to its N-oxide form.

    Reduction: The N-oxide can be reduced back to glafenine under specific conditions.

    Substitution: Potential substitution reactions involving the aromatic rings and functional groups.

Common Reagents and Conditions:

    Oxidation: Sodium percarbonate, titanium silicalite (TS-1), sodium perborate.

    Reduction: Catalytic hydrogenation or chemical reduction using agents like zinc dust and acetic acid.

Major Products:

    Oxidation: this compound.

    Reduction: Glafenine.

Scientific Research Applications

Glafenine N-Oxide is primarily used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

    Proteomics Research: Used as a biochemical tool to study protein interactions and functions.

    Drug Metabolism Studies: Investigating the metabolic pathways and biotransformations of NSAIDs.

    Pharmacological Research: Exploring the effects of N-oxide derivatives on various biological targets.

Mechanism of Action

The mechanism of action of Glafenine N-Oxide involves its role as a proteostasis modulator. It affects the folding and trafficking of proteins, particularly in the context of cystic fibrosis transmembrane regulator (CFTR) mutants . By inhibiting cyclooxygenase 2 (COX-2) and modulating the arachidonic acid pathway, this compound can rescue certain CFTR mutants, enhancing their stability and function .

Comparison with Similar Compounds

    Glafenine: The parent compound, known for its analgesic and anti-inflammatory properties.

    Hydroxyglafenine: A hydroxylated derivative of glafenine.

    Glafenic Acid: A major metabolite of glafenine, formed through hydrolysis.

Uniqueness of Glafenine N-Oxide: this compound stands out due to its unique N-oxide functional group, which imparts distinct chemical and biological properties. Its ability to modulate proteostasis and rescue CFTR mutants highlights its potential in pharmacological research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Glafenine N-Oxide can be achieved through the oxidation of Glafenine using a suitable oxidizing agent.", "Starting Materials": [ "Glafenine", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "Dissolve Glafenine in a suitable solvent (e.g. methanol, ethanol)", "Add the oxidizing agent slowly to the reaction mixture while stirring at a constant temperature (e.g. 0-5°C)", "Allow the reaction to proceed for a suitable period of time (e.g. 1-2 hours)", "Quench the reaction by adding a suitable quenching agent (e.g. sodium bisulfite)", "Isolate the product by filtration or extraction with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS No.

1391052-91-7

Molecular Formula

C19H17ClN2O5

Molecular Weight

388.804

IUPAC Name

2,3-dihydroxypropyl 2-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]benzoate

InChI

InChI=1S/C19H17ClN2O5/c20-12-5-6-14-17(7-8-22(26)18(14)9-12)21-16-4-2-1-3-15(16)19(25)27-11-13(24)10-23/h1-9,13,23-24,26H,10-11H2

InChI Key

YCLRZGMFJXEHFV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)O)N=C2C=CN(C3=C2C=CC(=C3)Cl)O

Synonyms

2-[(7-Chloro-1-oxido-4-quinolinyl)amino]benzoic Acid;  N-(7-Chloro-1-oxido-4-quinolyl)anthranilic Acid; 

Origin of Product

United States

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